molecular formula C16H20FN3O2 B7349917 4-fluoro-N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-1H-benzimidazole-5-carboxamide

4-fluoro-N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-1H-benzimidazole-5-carboxamide

Cat. No. B7349917
M. Wt: 305.35 g/mol
InChI Key: XNCMCZJLCBLGID-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-1H-benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-1H-benzimidazole-5-carboxamide is not fully understood. However, it is thought to inhibit the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-1H-benzimidazole-5-carboxamide is its potential use as an anti-tumor and anti-inflammatory agent. Additionally, it has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain laboratory settings.

Future Directions

There are several future directions for the study of 4-fluoro-N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-1H-benzimidazole-5-carboxamide. One potential avenue is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation into the mechanism of action of this compound can help to identify new therapeutic targets for the treatment of cancer and inflammation. Finally, the development of new formulations or delivery methods can help to improve the solubility and bioavailability of this compound, making it more suitable for clinical use.

Synthesis Methods

The synthesis of 4-fluoro-N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-1H-benzimidazole-5-carboxamide involves the reaction of 5-fluoro-2-nitroaniline with (1R,2R)-2-(bromomethyl)cyclohexanol in the presence of a base. The resulting intermediate is then treated with 1,2-diaminoethane to yield the final product.

Scientific Research Applications

The potential applications of 4-fluoro-N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-1H-benzimidazole-5-carboxamide in scientific research are vast. This compound has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in various animal models.

properties

IUPAC Name

4-fluoro-N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-14-11(5-6-12-15(14)20-9-19-12)16(22)18-8-7-10-3-1-2-4-13(10)21/h5-6,9-10,13,21H,1-4,7-8H2,(H,18,22)(H,19,20)/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCMCZJLCBLGID-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCNC(=O)C2=C(C3=C(C=C2)NC=N3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCNC(=O)C2=C(C3=C(C=C2)NC=N3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.